2-(Chloromethyl)benzene-1-sulfonyl chloride
Overview
Description
2-(Chloromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a versatile reagent widely used in chemical synthesis, particularly in the pharmaceutical industry. The compound is known for its reactivity and ability to participate in various chemical reactions, making it a valuable tool for researchers and chemists.
Scientific Research Applications
2-(Chloromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Safety and Hazards
The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective clothing .
Mechanism of Action
Target of Action
The primary targets of 2-(Chloromethyl)benzene-1-sulfonyl chloride are benzylic halides . These are organic compounds where a halogen atom is attached to a benzene ring via a carbon atom . The role of these targets is to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a species rich in electrons) replaces a group or atom in a molecule . The type of nucleophilic substitution depends on the type of benzylic halide. For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
The affected biochemical pathways involve the formation of resonance-stabilized carbocations . These are intermediates that have a positive charge on a carbon atom and are stabilized by the delocalization of electrons . The downstream effects include the formation of new compounds through the reaction of these carbocations with other molecules .
Pharmacokinetics
Like other similar compounds, its adme (absorption, distribution, metabolism, and excretion) properties would depend on factors such as its chemical structure, solubility, and stability .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of new compounds through nucleophilic substitution reactions . These reactions can lead to changes in the structure and function of molecules, potentially influencing various biochemical processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability . For instance, the rate of nucleophilic substitution reactions can be influenced by the temperature and the nature of the solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzene-1-sulfonyl chloride typically involves the chloromethylation of benzene followed by sulfonylation. One common method is the reaction of benzyl chloride with sulfuryl chloride in the presence of a catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production and minimizes the risk of side reactions. The final product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonyl thiols.
Oxidation Products: The major products are often sulfonic acids.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in reactivity but has a methyl group on the benzene ring, which can influence its steric and electronic properties.
Methanesulfonyl Chloride: Contains a sulfonyl chloride group but lacks the aromatic ring, making it less versatile in aromatic substitution reactions.
Uniqueness
2-(Chloromethyl)benzene-1-sulfonyl chloride is unique due to its combination of a chloromethyl group and a sulfonyl chloride group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both academic and industrial research.
Properties
IUPAC Name |
2-(chloromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZUBQWOGUKTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496667 | |
Record name | 2-(Chloromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31910-66-4 | |
Record name | 2-(Chloromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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